molecular formula C4H8N2O2 B1265420 2-Acetamidoacetamide CAS No. 2620-63-5

2-Acetamidoacetamide

Cat. No. B1265420
CAS RN: 2620-63-5
M. Wt: 116.12 g/mol
InChI Key: WQELDIQOHGAHEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetamidoacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to 2-acetamidoacetamide, was synthesized through a series of steps starting from N-methylaniline, demonstrating the complexity and efficiency of modern organic synthesis techniques (Zhong-cheng & Shu, 2002). Another approach involves the functionalization of amino acids to introduce various substituents, showcasing the versatility of 2-acetamidoacetamide synthesis (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of acetamide, a closely related compound, has been extensively studied through techniques such as electron diffraction and X-ray diffraction, providing insights into the structural dynamics of these molecules. The bond lengths and angles in acetamide have been determined, illustrating the differences in molecular geometry between the gaseous and crystalline states, influenced by factors such as hydrogen bonding (Kimura & Aoki, 1953).

Chemical Reactions and Properties

Chemical reactions involving 2-acetamidoacetamide derivatives exhibit a wide range of transformations, including acetylation, reduction, and oxidation processes. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrates the potential for selective modification of the amine group, a reaction relevant to the functionalization of 2-acetamidoacetamide (Magadum & Yadav, 2018).

Physical Properties Analysis

The study of physical properties, including solubility, melting point, and crystal structure, is crucial for understanding the behavior of 2-acetamidoacetamide in various environments. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals detailed information about the arrangement of molecules and the role of hydrogen bonding in stabilizing the structure (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-acetamidoacetamide, including reactivity, stability, and interaction with other molecules, are fundamental aspects of its chemistry. Studies on electron attachment to acetamide derivatives highlight the complex reaction pathways that can occur, shedding light on the reactivity and potential chemical transformations of 2-acetamidoacetamide (Koenig-Lehmann et al., 2008).

Scientific Research Applications

1. Angiotensin-Converting Enzyme Inhibitors and Angioedema

2-Acetamidoacetamide is structurally related to compounds like angiotensin-converting enzyme inhibitors (ACE-I). Research on ACE-I has shown their association with angioedema, a condition marked by deep skin swelling. The pathophysiology involves inhibition of bradykinin and substance P degradation, leading to vasodilation and plasma extravasation. In cases of ACE-I-induced angioedema, antihistamines, steroids, and epinephrine are used for treatment, and tracheal intubation is employed in cases of airway compromise (Kostis et al., 2018).

2. Inhibition of SARS-CoV-2 Infections in Engineered Human Tissues

Studies on angiotensin-converting enzyme 2 (ACE2), which is structurally related to 2-Acetamidoacetamide, have demonstrated its role as a receptor for SARS-CoV-2, the virus causing COVID-19. Research indicates that human recombinant soluble ACE2 (hrsACE2) can significantly block early stages of SARS-CoV-2 infections. This discovery is pivotal in understanding viral infections and developing potential treatments (Monteil et al., 2020).

3. Neurotoxic Effects of Acetamiprid

Acetamiprid, a compound structurally similar to 2-Acetamidoacetamide, has been studied for its neurotoxic effects. It is found that exposure to Acetamiprid impairs memory consolidation through the reduction of glutamate and the expression of NMDA receptor subunits in the hippocampus. This study is significant in understanding the impacts of similar compounds on the nervous system (Shamsi et al., 2021).

4. Use of Acetamide-Based Compounds and Acute Hepatic Inflammation

Research has indicated that exposure to acetamide-based compounds, related to 2-Acetamidoacetamide, can be a risk factor for acute hepatic inflammation. The study focused on the mechanisms involved in acute hepatic inflammation induced by these compounds, highlighting their potential risks (Hsu et al., 2011).

Safety And Hazards

2-Acetamidoacetamide is classified as a hazardous chemical. It is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

properties

IUPAC Name

2-acetamidoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELDIQOHGAHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031047
Record name 2-Acetamidoacetamide
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Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidoacetamide

CAS RN

2620-63-5
Record name N-Acetylglycinamide
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Record name 2620-63-5
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Record name 2-Acetamidoacetamide
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Record name 2-acetamidoacetamide
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Record name 2-ACETAMIDOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Wang, G Yu, J Lu, K Xiao, Y Hu, H Hu - Synthesis, 2003 - thieme-connect.com
… In our recent research, 2-acetamidoacetamide (2) was found to … [9] 2-Acetamidoacetamide (2) is a commercially available … Therefore, the further use of 2-acetamidoacetamide (2) was …
Number of citations: 30 www.thieme-connect.com
ML Nielsen, M Vermeulen, T Bonaldi, J Cox… - Nature …, 2008 - nature.com
… We reasoned that two molecules of iodoacetamide might produce a 2-acetamidoacetamide … Additional examples of 2-acetamidoacetamide adducts are available in Supplementary …
Number of citations: 327 www.nature.com
Y Hu, S Wang, G Yu, J Lu, K Xiao, H Hu - Synthesis, 2003 - cir.nii.ac.jp
A Regioselective Tandem Reaction between Chalcones and 2-Acetamidoacetamide Promoted by Cs2CO3for the Preparation of 3-Unsubstituted 2-Pyridones | CiNii Research …
Number of citations: 0 cir.nii.ac.jp
Q Wang - Journal of Cell Science, 2019 - journals.biologists.com
… to a di-glycine artifact due to a 2-acetamidoacetamide covalent adduct to lysine residues. In our … to a di-glycine artifact due to a 2-acetamidoacetamide covalent adduct to lysine residues. …
Number of citations: 0 journals.biologists.com
D Choi - 1995 - search.proquest.com
… In recent years, the anticonvulsant properties of derivatives of N-benzyl 2-acetamidoacetamide (1) have been reported by this laboratory. In Chapter IIa derivatives of 3-substituted N -…
Number of citations: 5 search.proquest.com
Q Huang, X Chen, QF Meng, L Yue, W Jiang… - Analytical …, 2022 - ACS Publications
… We reasoned that this is due to the high reactivity of the iodoacetyl group, with which two molecules of iodoacetamide produced a 2-acetamidoacetamide adduct to PT sites when a high …
Number of citations: 1 pubs.acs.org
KC Ruparelia, S Lodhi, DN Ankrett, NE Wilsher… - Bioorganic & Medicinal …, 2019 - Elsevier
… . A mixture of the chalcone, 2-acetamidoacetamide and cesium carbonate in DMF was heated at 150 C for 1 h (Scheme 2). The crude materials were purified by either flash …
Number of citations: 3 www.sciencedirect.com
D Choi, JP Stables, H Kohn - Journal of medicinal chemistry, 1996 - ACS Publications
… 50 = 45 mg/kg) N-benzyl-2-acetamidoacetamide derivatives, 5 the decrease in activity of the 2… profile observed for N-benzyl-2-acetamidoacetamide derivatives (2) was the discovery that …
Number of citations: 204 pubs.acs.org
F Moore, W Wang, G Zhao, J Mignone, W Meng… - Bioorganic & Medicinal …, 2023 - Elsevier
… Pyridinone 16 was synthesized by reacting enone 9e and 2–acetamidoacetamide with Cs 2 CO 3 in DMF. Iodination of 16, followed by methylation generated methoxy pyridine 18. Cu–…
Number of citations: 3 www.sciencedirect.com
X Zhang, AH Smits, GBA Van Tilburg, H Ovaa… - Nature protocols, 2018 - nature.com
… However, 2-chloroacetamide should be used if subsequent ubiquitin linkage analysis by MS is planned, because iodoacetamide causes the production of 2-acetamidoacetamide …
Number of citations: 410 www.nature.com

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